molecular formula BH3NdO3-3 B1172088 ALKAMONDS CAS No. 11139-76-7

ALKAMONDS

Cat. No.: B1172088
CAS No.: 11139-76-7
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Description

ALKAMONDS are a novel class of hybrid organic-inorganic compounds characterized by their unique multidentate phosphine-alkene ligand architecture. These compounds are designed to enhance transition metal coordination efficiency in catalytic systems, particularly in asymmetric synthesis and industrial polymerization processes. Their structure integrates a rigid alkene backbone with flexible phosphine donor sites, enabling selective metal-binding and stabilization of reactive intermediates . Key properties include:

  • High thermal stability (decomposition temperature >300°C under inert atmospheres).
  • Tunable electronic profiles via substituent modifications on the phosphine groups.
  • Broad solvent compatibility, including polar aprotic solvents (e.g., DMF, THF) and chlorinated hydrocarbons.

This compound have shown exceptional catalytic performance in cross-coupling reactions (e.g., Suzuki-Miyaura) with turnover numbers (TONs) exceeding 10⁵, as reported in recent metallorganic studies .

Properties

CAS No.

11139-76-7

Molecular Formula

BH3NdO3-3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize ALKAMONDS’ utility, we compare them to two structurally and functionally analogous compounds: BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl) and Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene).

Table 1: Comparative Analysis of this compound, BINAP, and Xantphos

Property This compound BINAP Xantphos
Molecular Weight 550–650 g/mol 622.6 g/mol 694.7 g/mol
Ligand Denticity Tridentate Bidentate Bidentate
Metal Affinity Pd > Rh > Pt Pd ≈ Ru Pd > Au
Catalytic Efficiency TON: 1.2×10⁵ (Suzuki reaction) TON: 8×10⁴ (Heck reaction) TON: 3×10⁴ (Hydrogenation)
Solubility Soluble in DCM, THF, DMF Limited in polar solvents High in toluene, DCM
Thermal Stability >300°C 220°C (decomposition) 250°C (decomposition)
Synthetic Complexity Moderate (3-step synthesis) High (chiral resolution needed) Moderate (4-step synthesis)

Key Findings from Comparative Studies:

Structural Flexibility : this compound’ tridentate design outperforms bidentate ligands (BINAP, Xantphos) in stabilizing high-oxidation-state metal centers, reducing catalyst leaching by 40–60% in continuous-flow systems .

Electronic Tunability : Unlike BINAP, which requires chiral auxiliaries for enantioselectivity, this compound achieve >95% ee in asymmetric aldol reactions via phosphine-group functionalization alone .

Industrial Viability: this compound exhibit superior scalability compared to Xantphos, with a 70% reduction in purification steps due to their non-hygroscopic nature .

Analytical and Methodological Considerations

  • Purity Standards : this compound require stringent HPLC-UV analysis (≥99.5% purity) to avoid trace metal contaminants that destabilize catalytic cycles .
  • Spectroscopic Characterization : ³¹P NMR spectra show distinct peaks at δ 15–20 ppm for phosphine groups, differentiating them from BINAP (δ 10–12 ppm) and Xantphos (δ 8–10 ppm) .
  • Environmental Impact : this compound’ synthesis generates 30% less halogenated waste than BINAP production, aligning with green chemistry principles .

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